

4-Chloro-6-hydroxynicotinic acid solubility and stability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-6-hydroxynicotinic acid

Cat. No.: B1592265

[Get Quote](#)

An In-Depth Technical Guide to the Solubility and Stability of **4-Chloro-6-hydroxynicotinic acid**

This guide provides a comprehensive technical overview of the core physicochemical properties of **4-Chloro-6-hydroxynicotinic acid**, with a specific focus on its solubility and stability profiles. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate informed decision-making in a laboratory setting.

Introduction: The Profile of a Key Intermediate

4-Chloro-6-hydroxynicotinic acid is a substituted pyridinecarboxylic acid derivative. Its structural features—a carboxylic acid, a hydroxyl group, and a chlorine atom on a pyridine ring—make it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding its fundamental properties, such as solubility and stability, is a critical first step in the development of any new chemical entity, dictating everything from reaction conditions and formulation strategies to storage and shelf-life.^[1] This guide serves to elucidate these characteristics through a combination of available data, chemical principles, and detailed methodologies for empirical determination.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for any experimental design. While extensive experimental data for **4-Chloro-6-hydroxynicotinic**

acid is not widely published, its key properties can be summarized from supplier data and chemical databases.

Property	Value	Source
CAS Number	73038-85-4	
Molecular Formula	C ₆ H ₄ ClNO ₃	
Molecular Weight	173.55 g/mol	PubChem
Appearance	Solid	[2]
pKa	<p>Data not available. For context, the pKa of the parent compound, nicotinic acid, is approximately 4.85 for the carboxylic acid and the pyridinium ion pKa is 5.25.[3]</p> <p>The electron-withdrawing effects of the chloro and hydroxyl groups would be expected to influence these values.</p>	
Storage	Inert atmosphere, room temperature	

Solubility Profile: A Predictive and Practical Approach

Solubility dictates the bioavailability, formulation, and reaction kinetics of a compound. The solubility of **4-Chloro-6-hydroxynicotinic acid** is expected to be highly dependent on the pH of the medium due to its ionizable carboxylic acid and pyridine nitrogen functional groups.

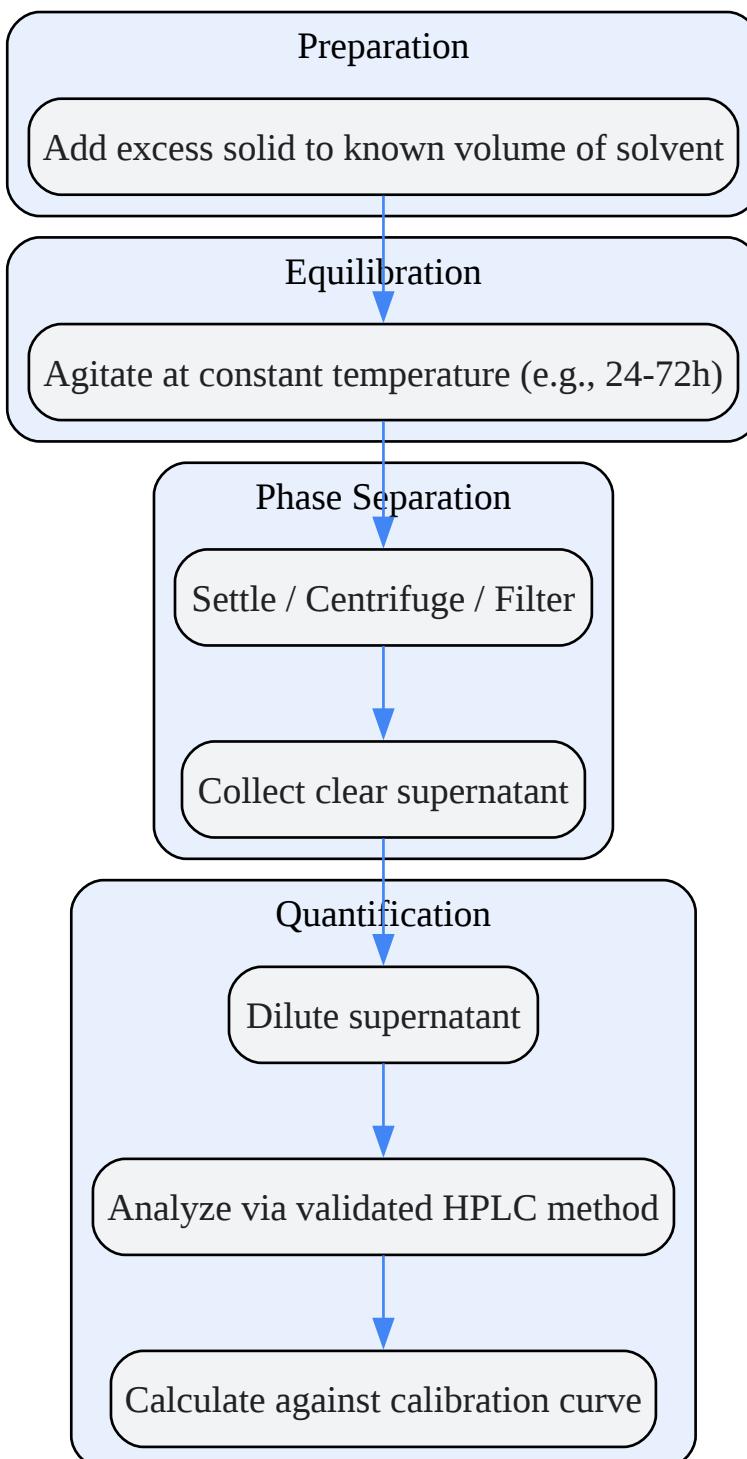
Aqueous and Organic Solvent Solubility

Specific quantitative solubility data for **4-Chloro-6-hydroxynicotinic acid** is scarce in peer-reviewed literature. However, based on its structure and data from related hydroxynicotinic acid

(HNA) isomers, we can infer its likely behavior.

- Aqueous Solubility:** The presence of both a carboxylic acid and a hydroxyl group suggests that the molecule can act as both a hydrogen bond donor and acceptor, facilitating solubility in polar protic solvents like water.^[4] Solubility is expected to increase significantly at pH values above the carboxylic acid's pKa (forming the more soluble carboxylate salt) and at pH values below the pyridine nitrogen's pKa (forming the pyridinium salt). A study on HNA isomers showed that 4-hydroxynicotinic acid was the most soluble of the tested isomers in water.^[4]
- Organic Solvent Solubility:** In a study of related compounds, ethanol was also shown to be a viable solvent, though solubilities were generally lower than in water.^[4] The "like dissolves like" principle suggests that polar aprotic solvents such as DMSO and DMF are also likely to be effective solvents.^[5]

Solvent	Predicted Solubility	Rationale / Supporting Data
Water	pH-dependent; moderate to high	Polar protic nature. Related compound 4-HNA is highly soluble in water. ^[4]
Ethanol	Moderate	Polar protic nature. Related HNA isomers are soluble in ethanol. ^[4]
Methanol	Moderate to High	Polar protic nature, similar to ethanol.
DMSO	High	Polar aprotic solvent, generally effective for similar structures.
DMF	High	Polar aprotic solvent.


Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To overcome the lack of published data, direct measurement is necessary. The shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.

Objective: To determine the concentration of **4-Chloro-6-hydroxynicotinic acid** in a saturated solution of a specific solvent at a controlled temperature.

Methodology:

- Preparation: Add an excess amount of solid **4-Chloro-6-hydroxynicotinic acid** to a known volume of the selected solvent (e.g., water, pH 7.4 buffer, ethanol) in a sealed, inert vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.
- Equilibration: Agitate the vials in a temperature-controlled shaker or rotator (e.g., 25°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can establish the minimum time required.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a filter compatible with the solvent) is highly recommended.
- Quantification: Dilute the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[6\]](#)
- Calculation: Determine the solubility (e.g., in mg/mL or µg/mL) by comparing the measured concentration against a standard calibration curve.

[Click to download full resolution via product page](#)

Shake-Flask Solubility Determination Workflow

Stability Profile: A Forced Degradation Approach

Stability testing is a cornerstone of drug development, providing critical information about a compound's intrinsic stability and potential degradation pathways.^[7] Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish stability-indicating analytical methods.^{[7][8][9]}

Predicted Degradation Pathways

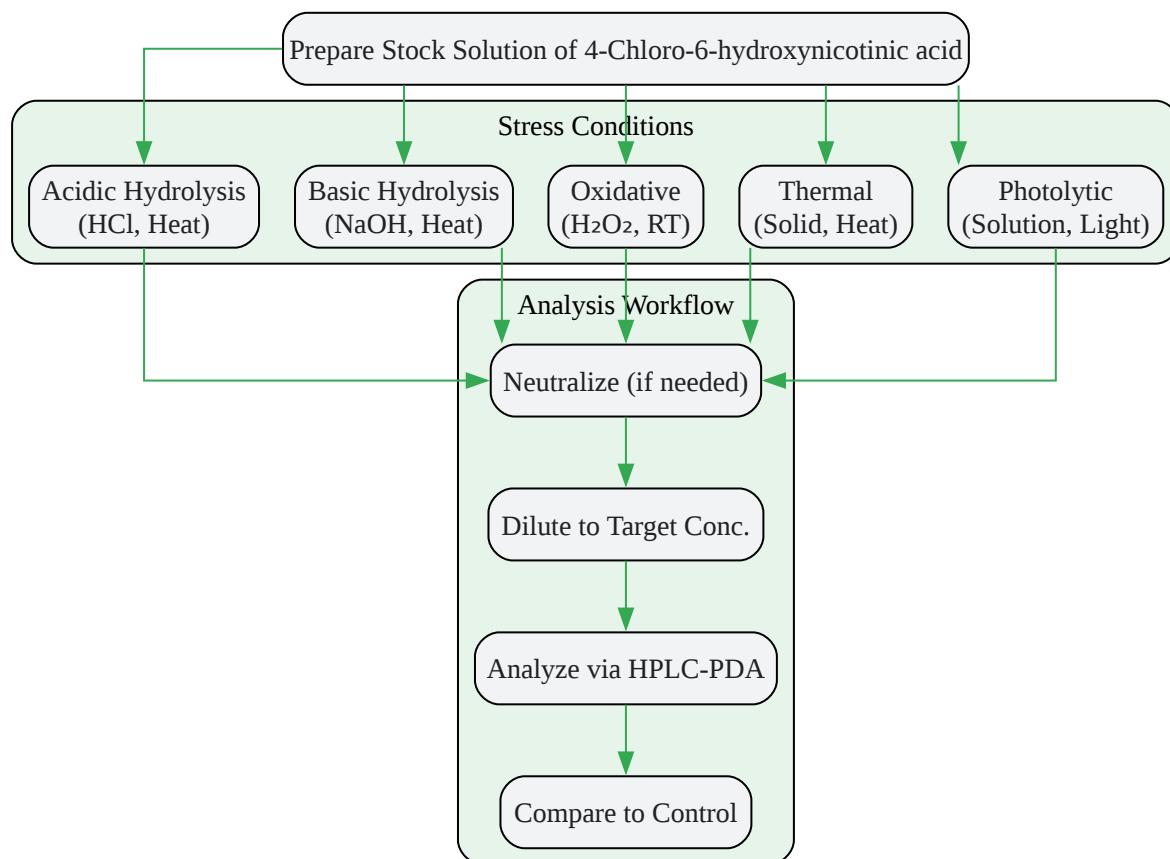
The structure of **4-Chloro-6-hydroxynicotinic acid** suggests several potential degradation routes under stress conditions:

- Hydrolysis: The chloro-substituent on the pyridine ring may be susceptible to nucleophilic substitution by water or hydroxide ions, especially at elevated temperatures and extreme pH, potentially yielding dihydroxy-nicotinic acid derivatives. Aqueous solutions of similar compounds are most stable in a pH range of 5 to 7.^[10]
- Oxidation: The electron-rich pyridine ring, particularly with the activating hydroxyl group, could be susceptible to oxidative degradation.
- Photolysis: Aromatic systems can absorb UV radiation, leading to photochemical degradation. ICH guideline Q1B outlines standardized conditions for photostability testing.^[7]
- Decarboxylation: While often requiring high temperatures, the carboxylic acid group could potentially be lost as CO₂, particularly if the reaction is catalyzed by other factors. A related enzyme, 6-hydroxynicotinate 3-monoxygenase, is known to catalyze a decarboxylative hydroxylation reaction.^{[11][12]}

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of **4-Chloro-6-hydroxynicotinic acid** under various stress conditions as mandated by ICH guidelines.^[7] The goal is to achieve 5-20% degradation of the parent compound.

Objective: To identify potential degradants and develop a stability-indicating analytical method.


General Procedure:

- Prepare stock solutions of **4-Chloro-6-hydroxynicotinic acid** in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).
- For each condition, mix the stock solution with the stressor solution and incubate for a defined period. Include a control sample (drug substance in the same solvent system without the stressor) for each condition.
- At specified time points, withdraw samples, neutralize if necessary (for acid/base hydrolysis), dilute to a suitable concentration, and analyze immediately by HPLC.

Stress Conditions:

- Acidic Hydrolysis:
 - Reagent: 0.1 M to 1 M HCl.[13]
 - Conditions: Incubate at elevated temperature (e.g., 60-80°C).
 - Neutralization: After incubation, cool the sample and neutralize with an equivalent amount of NaOH.
- Basic Hydrolysis:
 - Reagent: 0.1 M to 1 M NaOH.[13]
 - Conditions: Incubate at room temperature or elevated temperature (e.g., 40-60°C).
 - Neutralization: After incubation, cool the sample and neutralize with an equivalent amount of HCl.
- Oxidative Degradation:
 - Reagent: 3-30% Hydrogen Peroxide (H₂O₂).
 - Conditions: Incubate at room temperature.
- Thermal Degradation:

- Method: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.
- Analysis: Dissolve the heat-stressed solid in a suitable solvent for analysis at various time points.
- Photolytic Degradation:
 - Method: Expose a solution of the compound to a light source providing combined visible and UV output (as per ICH Q1B). Protect the control sample from light with aluminum foil.

[Click to download full resolution via product page](#)

Forced Degradation Experimental Workflow

Analytical Methodology for Quantification

A validated, stability-indicating analytical method is required to separate and quantify **4-Chloro-6-hydroxynicotinic acid** from its potential degradation products.^[1] Reverse-phase HPLC with photodiode array (PDA) detection is the workhorse technique for this purpose.

Recommended HPLC-PDA Method

The following provides a starting point for method development. Optimization will be required based on the results of the forced degradation study.

Parameter	Recommended Condition	Rationale
Column	C18, 250 x 4.6 mm, 5 μ m	Provides good retention and separation for polar and non-polar compounds.
Mobile Phase A	0.1% Formic Acid or Phosphoric Acid in Water	Provides an acidic pH to ensure consistent protonation of the carboxylic acid, leading to sharp peaks.
Mobile Phase B	Acetonitrile or Methanol	Common organic modifiers for reverse-phase chromatography.
Gradient	Start at 5-10% B, ramp to 95% B over 20-30 min	A gradient is necessary to elute both the polar parent compound and any less polar degradants.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Injection Volume	10-20 μ L	
Column Temperature	25-30°C	Ensures reproducible retention times.
Detection	PDA/UV at a wavelength of maximum absorbance (λ_{max})	PDA allows for peak purity assessment and detection of degradants with different UV spectra.

For higher sensitivity and structural elucidation of unknown degradants, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Conclusion

4-Chloro-6-hydroxynicotinic acid is a compound of significant interest for chemical synthesis. While public data on its solubility and stability is limited, this guide provides a robust framework for its characterization. Its structure suggests a pH-dependent aqueous solubility profile and susceptibility to hydrolytic and oxidative degradation under stress conditions. The experimental protocols detailed herein for solubility determination and forced degradation studies offer a clear path for researchers to generate the empirical data necessary for advancing their development programs. The successful application of these methods will enable the establishment of a comprehensive physicochemical profile, ensuring the effective and reliable use of this valuable chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biomedres.us [biomedres.us]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. library.gwu.edu [library.gwu.edu]
- 4. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 溶剂混溶性表 [sigmaaldrich.com]
- 6. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. healthynewbornnetwork.org [healthynewbornnetwork.org]
- 11. Mechanism of 6-Hydroxynicotinate 3-Monoxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajrconline.org [ajrconline.org]
- 14. agilent.com [agilent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Chloro-6-hydroxynicotinic acid solubility and stability]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592265#4-chloro-6-hydroxynicotinic-acid-solubility-and-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com